

# p-MPPF dihydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: *p*-MPPF dihydrochloride

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## An In-depth Technical Guide to p-MPPF Dihydrochloride

This technical guide provides a comprehensive overview of **p-MPPF dihydrochloride**, a potent and selective antagonist for the serotonin 1A (5-HT<sub>1A</sub>) receptor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental applications.

### Core Compound Properties

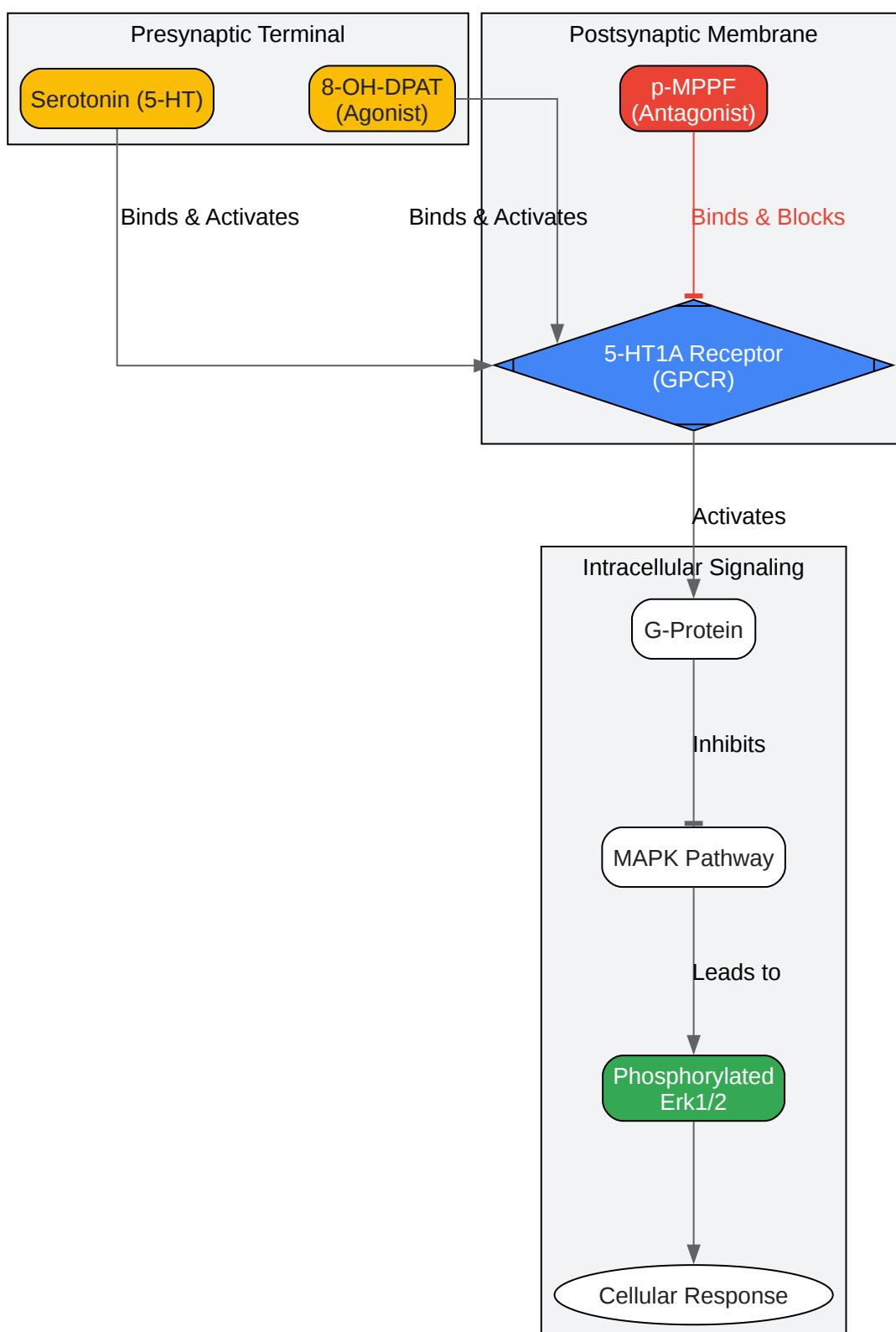
p-MPPF, or 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine, is a widely utilized pharmacological tool for investigating the role of the 5-HT<sub>1A</sub> receptor in the central nervous system.<sup>[1]</sup> The dihydrochloride salt is often used for its improved solubility in aqueous solutions.

Property	Value	Citations
CAS Number	223699-41-0	[2][3][4]
Molecular Formula	C <sub>25</sub> H <sub>27</sub> FN <sub>4</sub> O <sub>2</sub> · 2HCl	[2]
Molecular Weight	525.66 g/mol	[2]
Full Chemical Name	4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide dihydrochloride	[4]
Synonyms	p-MPPF · 2HCl	-
Solubility	Soluble in water and DMSO	[2]

## Pharmacology and Mechanism of Action

p-MPPF is a selective antagonist of the 5-HT<sub>1A</sub> receptor.[2][3][5] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuromodulation.[6] In its presynaptic capacity, it acts as an autoreceptor in the dorsal raphe nucleus, inhibiting the synthesis and release of serotonin.[7] Postsynaptically, it is widely distributed in brain regions such as the hippocampus, cortex, and septum, where it mediates inhibitory neurotransmission.

The antagonistic action of p-MPPF involves binding to the 5-HT<sub>1A</sub> receptor with high affinity, thereby blocking the binding of the endogenous ligand serotonin and exogenous agonists like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[1][5] This blockade prevents the downstream signaling cascades typically initiated by receptor activation. One such pathway involves the regulation of mitogen-activated protein kinase (MAPK), specifically the phosphorylation of Erk1/2.[5][6] Studies have shown that 5-HT<sub>1A</sub> receptor agonists reduce the basal levels of phosphorylated Erk1/2, an effect that is dose-dependently antagonized by pretreatment with p-MPPF.[5][6]



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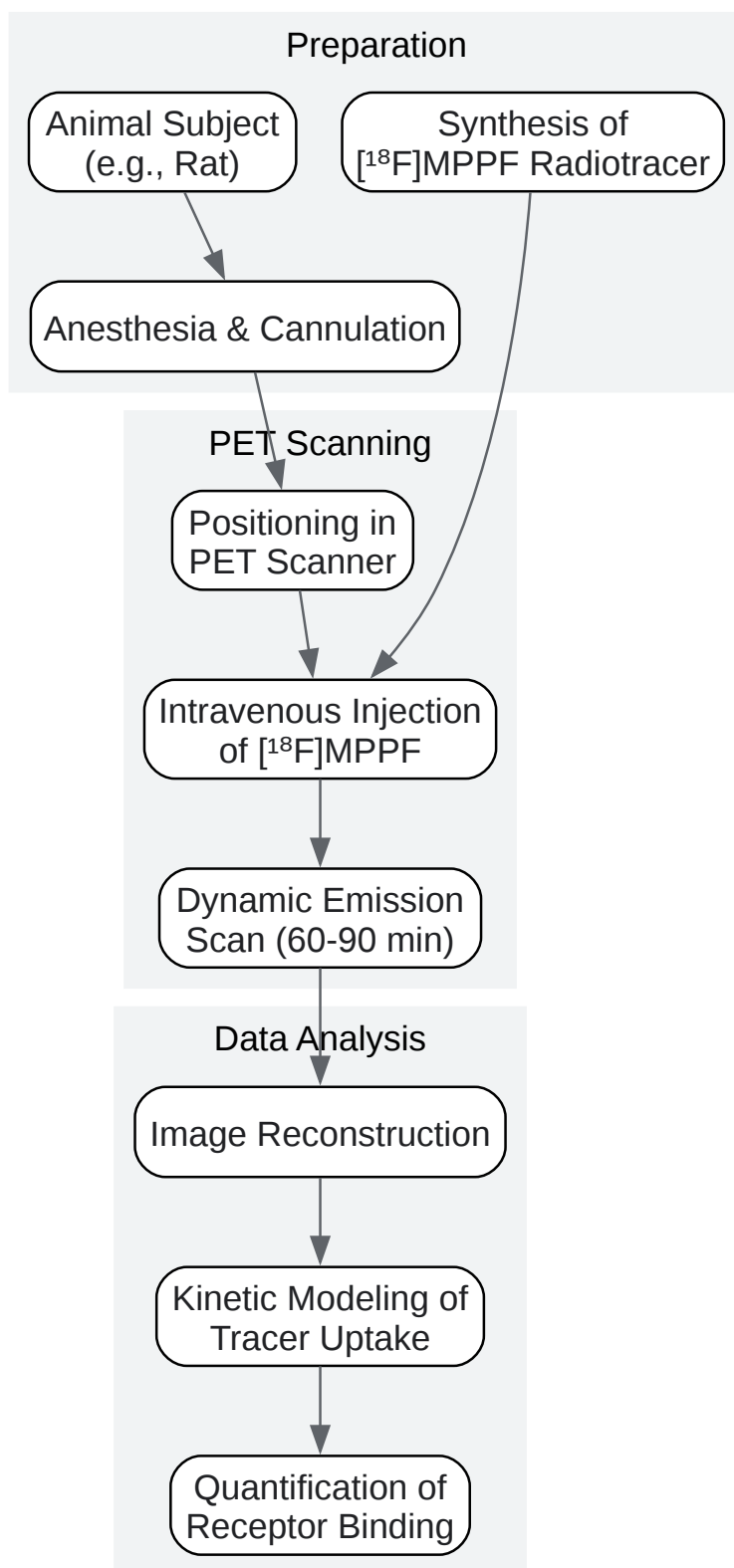
Caption: 5-HT1A receptor signaling and its blockade by p-MPPF.

## Experimental Protocols and Applications

p-MPPF and its radiolabeled variants are invaluable tools in neuroscience research. Below are summaries of key experimental applications.

- Objective: To determine the binding affinity ( $K_d$ ) and density ( $B_{max}$ ) of p-MPPF for the 5-HT1A receptor.
- Methodology:
  - Membrane Preparation: Homogenize rat hippocampal tissue in a suitable buffer (e.g., Tris-HCl) to prepare membrane homogenates.
  - Radioligand Binding: Incubate the membrane preparations with a constant concentration of radiolabeled p-MPPF (e.g., [ $^3H$ ]p-MPPF) and varying concentrations of unlabeled p-MPPF (for competition binding).[\[1\]](#)
  - Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.
  - Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
  - Data Analysis: Analyze the data using non-linear regression to calculate  $K_d$  and  $B_{max}$  values.
- Key Finding: [ $^3H$ ]p-MPPF demonstrates high affinity for 5-HT1A receptors with a  $K_d$  of approximately 0.34 nM.[\[1\]](#)
- Objective: To assess the effect of p-MPPF on neurotransmitter levels in the brain.
- Methodology:
  - Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., striatum) of an anesthetized rat.
  - Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

- Drug Administration: Administer p-MPPF, a 5-HT1A agonist (e.g., 8-OH-DPAT), or vehicle systemically.[\[7\]](#)
- Sample Collection: Collect dialysate samples at regular intervals.
- Analysis: Analyze the concentration of serotonin in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.
- Key Finding: p-MPPF blocks the 8-OH-DPAT-induced reduction in extracellular 5-HT levels, demonstrating its antagonist activity at presynaptic autoreceptors.[\[7\]](#)
- Objective: To visualize and quantify the distribution of 5-HT1A receptors in the living brain.
- Methodology:
  - Radioligand Synthesis: Synthesize [ $^{18}\text{F}$ ]MPPF, a positron-emitting isotopologue of p-MPPF.[\[8\]](#)[\[9\]](#)
  - Animal Preparation: Anesthetize the subject (e.g., rat or non-human primate) and position it in the PET scanner.[\[9\]](#)[\[10\]](#)
  - Radiotracer Injection: Inject a bolus of [ $^{18}\text{F}$ ]MPPF intravenously.[\[10\]](#)
  - Image Acquisition: Acquire dynamic PET scan data over a period (e.g., 60-90 minutes).
  - Data Analysis: Reconstruct the PET data and apply kinetic modeling to quantify receptor binding potential in various brain regions.
- Key Finding: PET studies with [ $^{18}\text{F}$ ]MPPF show high receptor density in the hippocampus and cortex, consistent with known 5-HT1A receptor distribution.[\[9\]](#) The signal can be displaced by co-administration of other 5-HT1A ligands, confirming specificity.[\[9\]](#)



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Caption: Standardized workflow for a preclinical  $[^{18}\text{F}]$ MPPF PET imaging experiment.

## Summary

**p-MPPF dihydrochloride** is a cornerstone pharmacological tool for the specific antagonism of the 5-HT<sub>1A</sub> receptor. Its well-characterized properties and utility in a range of in vitro and in vivo experimental paradigms, including advanced neuroimaging techniques, make it an essential compound for research into serotonergic systems and the development of novel therapeutics for neurological and psychiatric disorders.

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